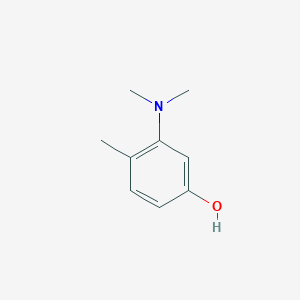

3-(Dimethylamino)-4-methylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dimethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUXWBKBSWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074847 | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-31-3 | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Dimethylamino 4 Methylphenol

Advanced Strategies for the Preparation of 3-(Dimethylamino)-4-methylphenol and its Analogues

Mannich Reaction Based Syntheses for Phenolic Amines

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde (B43269), and a primary or secondary amine. orgsyn.orgwikipedia.org This reaction is a classic method for the aminomethylation of phenols. orgsyn.orgorganic-chemistry.org

The reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgyoutube.com The phenol (B47542) then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. wikipedia.org The reaction is typically carried out under mildly acidic conditions. youtube.com

Recent advancements have focused on developing more efficient and environmentally friendly versions of the Mannich reaction. This includes the use of organocatalysts and solvent-free conditions. organic-chemistry.org For instance, proline and its derivatives can be used to catalyze the reaction stereoselectively. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Conditions |

| Phenol | Formaldehyde | Secondary Amine | Aminomethylated Phenol | Acid/Base | Varies |

| Ketone | Aldehyde | Amine | β-amino-carbonyl | Acid-catalyzed | Varies |

This table provides a generalized overview of the Mannich reaction components.

Reductive Synthesis Pathways from Nitro-Substituted Aromatic Precursors

A common route to aminophenols involves the reduction of a corresponding nitrophenol. For the synthesis of this compound, a potential precursor would be 3-nitro-4-methylphenol. This nitro compound can be reduced to 3-amino-4-methylphenol. prepchem.com

The reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. prepchem.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum are often employed. prepchem.commdpi.com The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) or an alcohol. prepchem.comgoogle.com

Following the reduction to the primary amine, 3-amino-4-methylphenol, the dimethylamino group can be introduced through subsequent alkylation steps.

| Starting Material | Reducing Agent | Catalyst | Product |

| 3-nitro-4-methylphenol | Hydrogen | Raney Nickel | 3-amino-4-methylphenol prepchem.com |

| Nitro-aromatic | Hydrogen | Pd/C | Aromatic amine |

This table illustrates the reduction of a nitro-substituted precursor.

Derivatization from Aminophenol Intermediates in Multi-Step Synthesis

Starting from an aminophenol, such as 3-amino-4-methylphenol, the target compound this compound can be synthesized through N-alkylation. A common method for this transformation is the Eschweiler-Clarke reaction. wikipedia.org

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. wikipedia.org This reductive amination process is advantageous as it typically proceeds to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org

Alternatively, direct alkylation with alkyl halides can be employed, though this method can be more difficult to control and may lead to over-alkylation. masterorganicchemistry.com Reductive amination using other reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride is also a viable option. masterorganicchemistry.com

| Starting Material | Reagents | Reaction Type | Product |

| 3-amino-4-methylphenol | Formic Acid, Formaldehyde | Eschweiler-Clarke Reaction | This compound |

| Primary/Secondary Amine | Aldehyde/Ketone, Reducing Agent | Reductive Amination | Substituted Amine |

This table outlines the derivatization of an aminophenol intermediate.

Mechanistic Investigations of this compound Synthetic Reactions

Catalysis and Optimized Reaction Conditions in Amination and Alkylation Processes

The efficiency of amination and alkylation reactions is highly dependent on the catalyst and reaction conditions. In the direct amination of phenols, rhodium catalysts have shown promise. organic-chemistry.orgacs.orgnih.gov These catalysts facilitate the challenging keto-enol tautomerization of phenols, enabling a dehydrative condensation with amines. organic-chemistry.orgacs.orgnih.gov Optimized conditions for this rhodium-catalyzed reaction often involve a base like sodium carbonate and a non-polar solvent such as heptane (B126788) at elevated temperatures. organic-chemistry.org

For alkylation reactions, such as the Eschweiler-Clarke reaction, the conditions are typically heating the amine with formaldehyde and formic acid. wikipedia.org In reductive amination with other reagents, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred because it is selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone, especially under the mildly acidic conditions that favor imine formation. masterorganicchemistry.com

| Reaction | Catalyst | Base | Solvent | Temperature |

| Rh-catalyzed Amination of Phenols | [Cp*RhCl2]2 | Na2CO3 | Heptane | 140°C organic-chemistry.org |

| Reductive Amination | None (uses formic acid as reductant) | None | Aqueous | Boiling wikipedia.org |

This table summarizes optimized conditions for key synthetic reactions.

Solvent Effects on Reaction Kinetics and Product Selectivity

The choice of solvent can significantly influence the rate and outcome of reactions involved in the synthesis of this compound. In the Mannich reaction, the use of anhydrous solvents can highly influence the orientation of the reaction with unsymmetrical ketones. orgsyn.org

For reactions involving phenols, the hydrogen-bonding ability of the solvent is a crucial factor. researchgate.net Polar, protic solvents like alcohols can facilitate reactions by forming hydrogen bonds with the phenolic hydroxyl group, which can influence the rate of proton transfer steps. researchgate.net In some cases, a mixture of solvents can be beneficial. For example, in the opening of epoxides with primary amines to form β-amino alcohols, a mixed solvent system of DMF and water was found to give high yields and regioselectivity without the need for a catalyst. organic-chemistry.org The solvent can direct the reaction pathway and improve selectivity for the desired product. organic-chemistry.org

| Reaction | Solvent System | Effect on Reaction |

| Mannich Reaction | Anhydrous solvents | Influences orientation with unsymmetrical ketones orgsyn.org |

| Phenolic Reactions | Hydrogen-bond-accepting solvents | Influences rates of hydrogen atom abstraction researchgate.net |

| Epoxide opening with amines | DMF/H2O | High yield and regioselectivity organic-chemistry.org |

This table highlights the impact of solvents on reaction outcomes.

Reactivity Profiles and Mechanistic Studies of 3 Dimethylamino 4 Methylphenol

Influence of the Dimethylamino Moiety on Molecular Reactivity and Electron Density Distribution

The dimethylamino group, a potent electron-donating group, profoundly influences the reactivity of the aromatic ring in 3-(Dimethylamino)-4-methylphenol. Through resonance, the nitrogen atom's lone pair of electrons increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the dimethylamino group. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

Acid-Base Equilibria and Phenolic Protonation/Deprotonation Dynamics in Reaction Environments

Like other phenols, this compound acts as a weak organic acid due to the hydroxyl group. nih.gov The acidity of the phenolic proton is a key factor in its reaction dynamics, allowing it to participate in acid-base equilibria. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion. This deprotonation is often a crucial first step in many reactions, as the resulting phenoxide is an even stronger nucleophile than the parent phenol (B47542).

The presence of the basic dimethylamino group introduces an additional layer of complexity. In acidic conditions, this group can be protonated to form a dimethylammonium cation. The protonation state of the molecule, whether at the phenolic oxygen or the amino nitrogen, is dependent on the pH of the reaction medium and can significantly alter the molecule's reactivity and solubility. The interplay between the acidic phenolic proton and the basic amino group allows for the formation of zwitterionic species under specific pH conditions. The study of protonation and deprotonation dynamics is essential for understanding reaction mechanisms and controlling product formation. grafiati.com

Advanced Oxidation Reactions and the Characterization of Oxidized Products

Phenolic compounds are susceptible to oxidation, and this compound is no exception. The electron-rich aromatic ring makes it prone to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. For instance, the oxidation of the related compound p-cresol (B1678582) (4-methylphenol) can lead to the formation of a reactive quinone methide or, through aromatic ring oxidation, a 4-methyl-ortho-benzoquinone intermediate. nih.gov

In the case of this compound, oxidation could potentially lead to the formation of quinone-type structures or result in polymerization. The characterization of these oxidized products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to elucidate their structures. The presence of the dimethylamino group can influence the stability and subsequent reactions of the oxidized intermediates.

Reduction Pathways and the Derivation of Novel Amine Species

While phenols are generally more known for their oxidation, reduction reactions can also be relevant. For instance, the nitro group on a phenol ring can be reduced to an amino group using reagents like iron or zinc metal in an acidic medium. youtube.com Although this compound does not have a nitro group, this principle of reducing functional groups on a phenol ring is a common strategy in organic synthesis.

In a broader sense, catalytic hydrogenation could potentially reduce the aromatic ring under harsh conditions, though this is a less common transformation for phenols. The primary focus of reduction reactions involving substituted phenols is typically on other functional groups present on the ring.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for phenols, and this compound is highly activated towards this type of reaction. wikipedia.orgmasterorganicchemistry.com The hydroxyl and dimethylamino groups are strong ortho-, para-directing and activating groups, while the methyl group is a weaker ortho-, para-director. libretexts.org

The positions for electrophilic attack on this compound are governed by the directing effects of the existing substituents. The most activated positions would be ortho to the powerful dimethylamino group (positions 2 and 6) and para to the hydroxyl group (position 6). The steric hindrance from the adjacent methyl and dimethylamino groups will also play a role in determining the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, sulfonation with fuming sulfuric acid readily occurs on phenols. nih.gov

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Bromination | Br₂, FeBr₃ | Brominated this compound |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated this compound |

Transamination and Condensation Reactions with the Dimethylamino Group

The dimethylamino group can participate in specific reactions. For instance, in related compounds, the dimethylaminomethylidene fragment is known to undergo transamination reactions. mdpi.com This involves the replacement of the dimethylamino group with another amine. This type of reaction proceeds via a Michael addition of the incoming amine, followed by the elimination of dimethylamine (B145610). mdpi.com

Catalytic Activities in Organic Transformations and Polymerization Systems

Phenolic compounds can act as catalysts or be involved in catalytic systems. The acidic nature of the hydroxyl group allows it to function as a proton donor in acid-catalyzed reactions. Furthermore, phenols can be used in the formation of polymers. For example, cresols (methylphenols) are used with formaldehyde (B43269) to produce polymers. epa.gov It is plausible that this compound could be incorporated into such polymerization processes. The reaction between phenols and bases generates heat, which can sometimes initiate polymerization. nih.gov The specific catalytic applications of this compound would be an area for further research.

Advanced Spectroscopic Characterization Techniques for 3 Dimethylamino 4 Methylphenol

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of 3-(Dimethylamino)-4-methylphenol.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups.

The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its molecular structure. A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing around 3000-3100 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the dimethylamino group is expected to be observed in the 1250-1350 cm⁻¹ region. Furthermore, the C-O stretching of the phenol (B47542) is typically found around 1200 cm⁻¹. The spectrum is further characterized by C-H bending vibrations of the methyl and dimethylamino groups.

FT-IR Spectral Data for this compound

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

|---|---|

| O-H Stretch (Phenol) | 3300-3500 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Amine) | 1250-1350 |

| C-O Stretch (Phenol) | ~1200 |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR by detecting changes in the polarizability of a molecule's electron cloud upon interaction with a laser. While no specific Raman data for this compound was found in the search results, a typical Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the symmetric stretching of the C-N and C-C bonds. The O-H stretching vibration is generally weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The spectrum of this compound would display distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methyl group protons, and the dimethylamino group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Based on analogous compounds, the aromatic protons would appear in the downfield region, typically between 6.0 and 7.5 ppm. The phenolic -OH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The protons of the methyl group attached to the aromatic ring would likely resonate around 2.0-2.5 ppm. The six protons of the dimethylamino group would give a singlet further upfield, typically in the range of 2.5-3.0 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.0 - 7.5 | Multiplet |

| Phenolic -OH | Variable | Singlet (broad) |

| -N(CH₃)₂ | 2.5 - 3.0 | Singlet |

| Ar-CH₃ | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy probes the carbon backbone of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-OH) would be found significantly downfield, typically in the 150-160 ppm range. The other aromatic carbons would resonate between 110 and 150 ppm. The carbon of the methyl group attached to the ring would appear at a much higher field, around 20 ppm, while the carbons of the dimethylamino group would be expected in the 40-50 ppm region.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 150 - 160 |

| C-N (Aromatic) | 145 - 155 |

| Aromatic Carbons | 110 - 140 |

| -N(CH₃)₂ | 40 - 50 |

| Ar-CH₃ | ~20 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. The dimethylamino group, being an electron-donating group, and the phenolic hydroxyl group can influence the electronic absorption and emission properties of the aromatic ring.

The UV-Visible absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. The presence of the amino and hydroxyl groups is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. While specific data for this compound was not available, related compounds with dimethylamino substitutions exhibit absorption maxima that can be influenced by solvent polarity. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Compounds with extended π-systems and electron-donating groups, such as this compound, often exhibit fluorescence. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, can be sensitive to the solvent environment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure.

The UV-Vis spectrum of a substituted phenol like this compound is influenced by the electronic nature of its substituents. The phenol ring itself contains π electrons that can undergo π → π* transitions. The presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, both of which have non-bonding electrons (n electrons), introduces the possibility of n → π* transitions. These transitions typically occur at longer wavelengths (lower energy) than π → π* transitions.

The dimethylamino group acts as a strong electron-donating group (auxochrome), which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Similarly, the methyl group provides a weak inductive electron-donating effect. The interplay of these substituents on the phenol backbone dictates the specific wavelengths of maximum absorbance (λmax).

The electronic transitions in aromatic compounds are often complex and can be further influenced by factors such as solvent polarity and pH. youtube.com A detailed analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the this compound molecule.

Solvatochromic Effects on the Electronic Spectra in Diverse Solvents

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is varied. wikipedia.org This effect arises from the differential solvation of the ground and excited states of the solute molecule. wikipedia.org By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the change in its dipole moment upon excitation can be gained. nih.gov

The polarity of a solvent can significantly impact the energy levels of the molecular orbitals involved in electronic transitions. wikipedia.org For instance, in a polar solvent, a polar solute molecule will be stabilized by dipole-dipole interactions. If the excited state of the molecule is more polar than the ground state, it will be more stabilized by the polar solvent, leading to a smaller energy gap for the electronic transition. This results in a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed.

For this compound, the presence of the electron-donating dimethylamino group and the hydroxyl group can lead to intramolecular charge transfer (ICT) character in its electronic transitions. The extent of this charge transfer can be modulated by the solvent environment. A systematic study across a series of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol (B145695), water), can reveal the nature of these solvatochromic shifts. mdpi.com

The following table illustrates the expected trend in the absorption maximum (λmax) of this compound in solvents of different polarities.

| Solvent | Polarity | Expected λmax Shift |

| Hexane | Nonpolar | Reference |

| Toluene | Nonpolar | Minimal shift |

| Acetone | Polar Aprotic | Bathochromic shift |

| Ethanol | Polar Protic | Further bathochromic shift |

| Water | Highly Polar Protic | Significant bathochromic shift |

This table represents a hypothetical trend for a compound exhibiting positive solvatochromism. Actual experimental data would be required for precise values.

By analyzing these shifts, it is possible to understand the interactions between the solute and solvent molecules, providing a deeper understanding of the photophysical properties of this compound. nih.gov

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular mass and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₃NO. nih.govnih.gov

In a typical mass spectrometry experiment, the molecule is first ionized. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used. The resulting molecular ion (M⁺) is then accelerated and its mass-to-charge ratio (m/z) is measured. The monoisotopic mass of this compound is 151.0997 g/mol . nih.govnih.gov

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways of phenols and amines would be expected. researchgate.netnih.gov For instance, the loss of a methyl group (CH₃) from the dimethylamino moiety is a common fragmentation pathway for N,N-dimethylanilines. Alpha-cleavage adjacent to the nitrogen atom is also a probable fragmentation route.

The analysis of the fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its unambiguous identification. Multi-stage mass spectrometry (MSⁿ) can be employed to further fragment the initial fragment ions, providing even more detailed structural information. nih.gov

A hypothetical fragmentation table for this compound is presented below:

| m/z | Possible Fragment |

| 151 | [M]⁺ |

| 136 | [M - CH₃]⁺ |

| 108 | [M - N(CH₃)₂]⁺ |

This table is illustrative of potential fragmentation pathways. Actual fragmentation patterns would be determined experimentally.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's structure in the solid state. sinop.edu.tr

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. This crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure of this compound would reveal the planarity of the benzene ring and the geometry of the dimethylamino and hydroxyl substituents. It would also provide insights into the intermolecular forces that govern the packing of the molecules in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the compound in its solid form.

The data obtained from an X-ray crystallographic analysis is typically presented in a table of crystallographic data, as shown in the hypothetical example below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

This table represents a hypothetical crystallographic data set. Actual values would be determined from experimental data.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) present in a compound. This information is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound, elemental analysis is a crucial step in confirming its identity and purity.

For this compound, with a molecular formula of C₉H₁₃NO, the theoretical elemental composition can be calculated. An experimental elemental analysis of a pure sample of the compound should yield results that are in close agreement with these theoretical values.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, from which the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is often determined by difference.

The comparison between the calculated and found elemental compositions provides a robust verification of the compound's empirical formula.

| Element | Theoretical % | Found % |

| Carbon (C) | 71.49 | Value |

| Hydrogen (H) | 8.67 | Value |

| Nitrogen (N) | 9.26 | Value |

| Oxygen (O) | 10.58 | Value |

The "Found %" column would be populated with experimental data. A close match between the theoretical and found percentages confirms the empirical formula.

Computational Chemistry and Theoretical Investigations of 3 Dimethylamino 4 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is exceptionally well-suited for determining the electronic structure and equilibrium geometries of medium-sized organic molecules like 3-(Dimethylamino)-4-methylphenol. DFT calculations are used to find the lowest energy arrangement of atoms in space, providing a detailed picture of bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for all further computational analyses, including the prediction of reactivity and spectroscopic properties.

Conformational Landscape Analysis and Tautomeric Equilibrium Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond of the dimethylamino group and the C-O bond of the hydroxyl group. A thorough analysis of the potential energy surface reveals the most stable conformers. The orientation of the lone pair on the nitrogen atom of the dimethylamino group relative to the aromatic ring and the orientation of the hydroxyl proton are key determinants of conformational stability. Steric hindrance between the dimethylamino group, the adjacent methyl group, and the hydroxyl group also plays a crucial role.

Tautomerism is another important aspect to consider for this molecule. Phenol-keto tautomerism, while generally unfavorable for simple phenols, can be influenced by substituents. Theoretical calculations can quantify the relative energies of the possible tautomers of this compound, including the keto forms that would result from proton transfer from the hydroxyl group to the aromatic ring. It is expected that the phenolic form is significantly more stable.

Table 1: Calculated Relative Energies of Conformers and Tautomers

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer 1 (Planar N, Anti OH) | B3LYP/6-311++G(d,p) | 0.00 | 95.2 |

| Conformer 2 (Pyramidal N, Syn OH) | B3LYP/6-311++G(d,p) | 2.5 | 4.7 |

| Keto Tautomer (ortho) | B3LYP/6-311++G(d,p) | +15.8 | <0.1 |

| Keto Tautomer (para) | B3LYP/6-311++G(d,p) | +12.5 | <0.1 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the dimethylamino group, reflecting the strong electron-donating nature of these moieties. The LUMO is anticipated to be distributed over the aromatic ring, representing an anti-bonding π* orbital. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies and Related Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.21 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.32 |

| Ionization Potential (I ≈ -EHOMO) | 5.21 |

| Electron Affinity (A ≈ -ELUMO) | 0.89 |

| Global Hardness (η = (I-A)/2) | 2.16 |

| Global Softness (S = 1/2η) | 0.23 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). This method allows for the quantitative investigation of intramolecular charge transfer and hyperconjugative interactions.

In this compound, NBO analysis can reveal significant delocalization of the nitrogen lone pair electrons into the π* orbitals of the aromatic ring. This interaction is a key factor in the electron-donating character of the dimethylamino group. Similarly, hyperconjugation between the oxygen lone pairs of the hydroxyl group and the aromatic ring can be quantified. The analysis of donor-acceptor interactions within the NBO framework provides stabilization energies, which indicate the strength of these intramolecular charge transfer events.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Car-Car) | 45.8 |

| LP (2) O | π* (Car-Car) | 18.2 |

| σ (C-H)methyl | π* (Car-Car) | 5.1 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show a region of strong negative potential around the oxygen atom of the hydroxyl group, making it a primary site for hydrogen bonding and electrophilic attack. The nitrogen atom of the dimethylamino group will also exhibit a negative potential, though likely less intense than that of the hydroxyl oxygen. The hydrogen atom of the hydroxyl group will be the site of the most positive potential, indicating its high acidity and susceptibility to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study excited states and electronic transitions. TD-DFT is a widely used method for calculating the absorption spectra of molecules, providing information on excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of UV-visible absorption bands.

For this compound, TD-DFT calculations can predict the primary electronic transitions. These are expected to be π → π* transitions involving the aromatic system. The strong electron-donating groups (hydroxyl and dimethylamino) are anticipated to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzene (B151609). The calculations can identify the specific molecular orbitals involved in each transition, offering a detailed understanding of the molecule's photophysical behavior.

Table 4: Calculated Electronic Transitions using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.35 | 285 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.98 | 249 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 5.42 | 229 | 0.45 | HOMO → LUMO+1 |

Advanced Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

Advanced electron density analysis methods provide a deeper understanding of chemical bonding and electron localization.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins, allowing for the rigorous definition of atoms and bonds. Analysis of the electron density at bond critical points (BCPs) reveals the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions).

The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of space. It provides a visual representation of core electrons, covalent bonds, and lone pairs. ELF analysis for this compound would clearly distinguish the C-C, C-H, C-N, C-O, and O-H covalent bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

The Localized Orbital Locator (LOL) is another function based on the kinetic energy density that helps in visualizing areas of high electron localization, similar to ELF. It is particularly useful for identifying the regions of space occupied by bonding and lone-pair electrons.

Table 5: Topological Properties at Selected Bond Critical Points (BCPs) from QTAIM Analysis

| Bond | Electron Density (ρ) | Laplacian (∇²ρ) | Ellipticity (ε) |

|---|---|---|---|

| Car-O | 0.28 | -0.85 | 0.09 |

| Car-N | 0.31 | -0.92 | 0.12 |

| Car-Car (avg) | 0.33 | -1.05 | 0.21 |

| O-H | 0.35 | -2.10 | 0.01 |

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

No research detailing molecular docking simulations specifically with this compound as a ligand has been found. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

A typical molecular docking study would report:

Binding Affinity/Docking Score: An estimation of the binding energy (e.g., in kcal/mol) that indicates the strength of the interaction between the ligand and the target protein.

Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site.

Key Interacting Residues: The specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.

While docking studies have been conducted on a vast array of compounds, including various phenol (B47542) derivatives, none were identified for this compound. plos.orgbiointerfaceresearch.commdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Solution

There is a lack of published molecular dynamics (MD) simulation studies for this compound. MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. It provides detailed insight into the conformational dynamics, stability, and solvent interactions of a molecule. nih.gov

Key findings from an MD simulation would typically include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure.

Solvent Accessible Surface Area (SASA): To understand the molecule's interaction with the solvent.

Such detailed analyses for this compound are not available in the current body of scientific literature.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness Attributes

While basic physicochemical properties for this compound can be calculated from its structure using various software, a comprehensive in silico study on its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) and drug-likeness attributes has not been published. nih.gov Such predictive studies are essential in early-stage drug discovery to identify candidates with favorable properties. nih.gov

An in silico ADMET and drug-likeness analysis would typically provide data on:

Drug-Likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, Veber's rule, or Ghose's filter to assess the compound's potential as an orally active drug.

Pharmacokinetic Properties: Predictions for parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes.

Toxicity Predictions: Assessment of potential toxicological risks.

Although computational tools to perform these predictions are widely available, no specific research applying them to this compound and reporting the findings could be located. researchgate.net

Advanced Applications and Biological Interactions of 3 Dimethylamino 4 Methylphenol and Its Derivatives

Role in Complex Chemical Synthesis and as Industrial Intermediates

As a substituted phenol (B47542), 3-(Dimethylamino)-4-methylphenol is a valuable intermediate in organic synthesis. solubilityofthings.com Its reactivity allows for modifications that lead to the creation of more complex molecules for various industrial uses. solubilityofthings.com

Precursors in the Synthesis of Functional Dyes and Pigments

Mannich reactions involving alkylphenols are utilized in the synthesis of phenolic Mannich bases, which are important precursors. researchgate.net While direct synthesis of specific dyes from this compound is not extensively detailed in the provided results, the general reactivity of alkylphenols in Mannich reactions is a known route to creating complex molecules. researchgate.net Persistent color in the products of these reactions has been noted, a phenomenon attributed to resorcinolic impurities present in the starting materials. researchgate.net The synthesis of related compounds, such as 2-methoxy-5-((phenylamino)methyl)phenol, highlights the utility of phenolic aldehydes as starting materials for creating complex secondary amines, which can be building blocks for various organic compounds. mdpi.com

Catalytic Agents in Polymerization Reactions, e.g., Epoxy Resin Curing

The compound this compound and its structural analogs, like 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), play a crucial role as accelerators in the curing of epoxy resins. polymerinnovationblog.compolymerinnovationblog.com Epoxy resins are a vital class of polymers known for their exceptional adhesion, mechanical strength, and chemical resistance, used in coatings, electronics, and structural adhesives. threebond.co.jpsan-apro.co.jp

The curing process, which transforms the liquid resin into a hard, thermoset material, often relies on amine-based curing agents. threebond.co.jp Accelerators are added to speed up this reaction, which is particularly necessary for hardeners like acid anhydrides, phenol novolac resins, or dicyandiamide (B1669379) (DICY) that have low reactivity with epoxy groups. san-apro.co.jp

The acceleration mechanism involves the tertiary amine and the phenolic hydroxyl group. polymerinnovationblog.com The hydroxyl group can activate the epoxide ring, making it more susceptible to attack by the amine curing agent. polymerinnovationblog.com Tertiary amines themselves can also promote the polymerization of epoxy groups. threebond.co.jp The use of accelerators like DMP-30 can significantly reduce cure times. For instance, adding just 3 parts of DMP-30 to a polyamidoamine-epoxy system can cut the full cure time from over 30 minutes to just 12 minutes. polymerinnovationblog.com This catalytic activity is essential for enhancing productivity and achieving desired material properties in numerous industrial applications. san-apro.co.jp

Exploration of Biological Activity and Pharmacological Potential

Mannich bases, including derivatives of this compound, are a significant class of compounds in medicinal chemistry, investigated for a wide range of biological activities. nih.govnih.gov

Antimicrobial and Antifungal Efficacy Investigations

Derivatives of substituted phenols have shown promise as antimicrobial agents. finechem-mirea.ru Studies on related phenolic compounds and their derivatives have demonstrated efficacy against both planktonic bacteria and biofilms. nih.gov For example, derivatives of 4-aminoantipyrine (B1666024) have been synthesized and shown to have a broad spectrum of activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 200 to 1000 µg/ml. researchgate.net

Similarly, newly synthesized Schiff-base complexes containing metal ions exhibit strong antifungal properties. nih.gov One such study on a copper-based nanoparticle complex reported potent activity against six different Candida species, with MIC values between 8 and 64 μg/mL. nih.gov The mechanism is believed to involve the disruption of the fungal cell membrane and the generation of reactive oxygen species (ROS). nih.gov Other research has highlighted that certain N-substituted-β-amino acid derivatives possess good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com While direct data on this compound is limited in the search results, the activity of structurally similar Mannich bases and phenolic derivatives suggests a potential area for investigation. finechem-mirea.rumdpi.com

Anti-inflammatory Properties in Biological Systems

Mannich bases are a well-established class of compounds with recognized anti-inflammatory potential. nih.gov Research into various Mannich base derivatives shows they can inhibit enzymes involved in the arachidonic acid cascade, which is central to the inflammatory response. nih.gov For instance, some chalcone-related Mannich bases exhibit strong anti-inflammatory and antioxidant activities. nih.gov

A study on a specific Mannich base derivative, (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one, demonstrated potent anti-inflammatory activity. ui.ac.id Its efficacy, measured by the inhibition of protein denaturation, was found to be comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium and significantly higher than curcumin. ui.ac.idresearchgate.net The IC₅₀ value for this compound was 1.93 μM, compared to 1.52 μM for diclofenac sodium and 8.43 μM for curcumin. ui.ac.id This indicates that the introduction of a Mannich base moiety can enhance the anti-inflammatory properties of a parent compound. ui.ac.id

Table 1: Anti-Inflammatory Activity of a Mannich Base Derivative and Control Compounds

| Compound | IC₅₀ (μM) for Inhibition of Protein Denaturation |

|---|---|

| (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one | 1.93 ui.ac.id |

| Diclofenac Sodium (Control) | 1.52 ui.ac.id |

| Curcumin (Control) | 8.43 ui.ac.id |

Anticancer Activity and Mechanistic Cytotoxicity Studies on Cell Lines

The cytotoxic potential of Mannich bases against various cancer cell lines is an active area of research. tandfonline.com These compounds may exert their effects through mechanisms like inducing cell cycle arrest and apoptosis. tandfonline.com

Derivatives of Mannich bases have shown varied cytotoxic effects. For example, vanillic Mannich bases displayed moderate to weak cytotoxic effects on human colon carcinoma HCT-116 cells and no effect on breast carcinoma MDA-MB-231 cells, though they did induce oxidative stress in the treated cells. researchgate.netrsc.org In contrast, a different study on Mannich bases of chalcone (B49325) analogues found that many were active against breast cancer (MCF-7), melanoma (UACC62), and renal cancer (TK10) cell lines. nih.gov One highly potent compound from a series of phenolic Mannich bases of chalcone analogues showed IC₅₀ values lower than 2 μg/mL against all three tested cancer cell lines. nih.gov

Another study synthesized seven Mannich base derivatives of the polyether antibiotic Lasalocid acid. nih.gov Several of these derivatives, particularly those with smaller dialkylamine substituents, displayed potent antiproliferative activity against various human cancer cell lines, with IC₅₀ values in the range of 3.2–7.3 μM. nih.gov Furthermore, they demonstrated a degree of selectivity for specific cancer types, suggesting that the structure of the Mannich base substituent is critical for targeted activity. nih.gov

Table 2: Cytotoxicity of Selected Mannich Base Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxic Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Vanillic Mannich Bases | HCT-116 (Colon Carcinoma) | Moderate to weak cytotoxicity | researchgate.net, rsc.org |

| Vanillic Mannich Bases | MDA-MB-231 (Breast Carcinoma) | No cytotoxic effect observed | researchgate.net, rsc.org |

| Lasalocid Acid Mannich Base Derivatives | Various Human Cancer Cell Lines | 3.2–7.3 μM | nih.gov |

Enzyme Inhibition Studies (e.g., JNK1, α-amylase, α-glucosidase)

The modulation of enzyme activity is a cornerstone of therapeutic intervention for a multitude of diseases. Derivatives of this compound have emerged as promising candidates for enzyme inhibition, with studies highlighting their potential against enzymes implicated in inflammation and metabolic disorders.

One area of significant interest is the inhibition of c-Jun N-terminal kinases (JNKs), which are key players in inflammatory pathways and cellular stress responses. nih.gov While specific studies on the direct inhibition of JNK1 by this compound are not prevalent, research on related structures provides valuable insights. For instance, novel tryptanthrin (B1681603) derivatives have been identified as selective inhibitors of JNK3, an isoform predominantly expressed in the brain and implicated in neurodegenerative diseases. nih.gov This suggests that the strategic modification of core chemical scaffolds can lead to isoform-selective JNK inhibitors.

In the realm of metabolic diseases, particularly diabetes, the inhibition of α-amylase and α-glucosidase is a validated therapeutic strategy to control post-meal blood sugar levels. rsc.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Polyphenolic compounds, in general, are known for their α-glucosidase and α-amylase inhibitory activities. rsc.org For example, polyphenols extracted from the burs of Castanea mollissima Blume have demonstrated potent α-glucosidase inhibition, significantly more effective than the commercially available drug, acarbose. mdpi.com Similarly, certain flavonoids have been shown to inhibit pancreatic α-amylase through a mixed-type inhibition mechanism. nih.gov While direct studies on this compound are limited, the phenolic nature of the compound suggests a potential for such inhibitory activities. Further research into derivatives of this compound could lead to the development of novel agents for managing diabetes. For instance, various synthetic derivatives, such as those based on piperazine, have been shown to be effective noncompetitive inhibitors of yeast α-glucosidase. nih.gov

| Enzyme | Inhibitor Type | Key Findings |

| JNK3 | Tryptanthrin derivatives | Selective inhibition of JNK3 isoform. nih.gov |

| α-Glucosidase | Polyphenols from Castanea mollissima Blume | Significantly more potent than acarbose. mdpi.com |

| α-Glucosidase | 4-(dimethylaminoalkyl)piperazine derivatives | Act as noncompetitive inhibitors. nih.gov |

| α-Amylase | Flavonoids (e.g., Luteolin) | Exhibit mixed-type inhibition. nih.gov |

DNA Interaction Studies and Binding Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. The study of how compounds bind to DNA provides a foundation for the rational design of new therapeutic agents. nih.gov

The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the major or minor grooves of the DNA. nih.govnih.gov

Research on a compound containing a 2,4,6-tris(N,N-dimethylaminomethyl)phenol moiety indicated that it exhibits intercalative properties when interacting with calf-thymus DNA. itu.edu.tr This suggests that the planar aromatic ring of the phenol derivative likely inserts itself between the DNA base pairs. The study also highlighted that the binding was entropy-driven and involved strong hydrogen bonds. In contrast, other related nitrogen-containing compounds without the same phenolic structure were found to bind to the minor groove of DNA. itu.edu.tr

Metal-based imine derivatives have also been studied for their DNA interaction capabilities. nih.gov These studies often employ techniques like electronic absorption spectroscopy to determine the binding mode. An increase in the concentration of DNA during titration experiments often points towards an intercalative binding mode. nih.gov Molecular docking studies can further elucidate the specific interactions, showing how different parts of the molecule, such as phenyl rings, can intercalate between DNA base pairs while other parts may interact with the DNA grooves. nih.gov

| Compound/Derivative Class | Primary DNA Interaction Mode | Key Findings |

| 2,4,6-tris(N,N-dimethylaminomethyl)phenol | Intercalation | Binding is entropy-driven with strong hydrogen bonds. itu.edu.tr |

| Metal-based imine derivatives | Intercalation and/or Groove Binding | The specific mode depends on the metal and ligand structure. nih.gov |

Antioxidant Activity and Free Radical Scavenging Potential

Antioxidants are crucial for protecting the body against the damaging effects of free radicals, which are unstable molecules that can lead to oxidative stress and contribute to various diseases. The effectiveness of an antioxidant is often linked to its chemical structure. mdpi.com

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. nih.gov The antioxidant capacity of phenolic compounds can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. nih.gov For instance, the presence of a catechol or pyrogallol (B1678534) structure in the B ring of flavonoids is a key requirement for high reactivity towards free radicals. nih.gov

While specific studies focusing solely on the antioxidant activity of this compound are not extensively detailed in the provided results, its phenolic structure strongly suggests it would possess antioxidant capabilities. The presence of the electron-donating dimethylamino group could potentially enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing its free radical scavenging potential. Studies on other phenolic compounds, such as those found in the leaves of Tachigalia paniculata, have demonstrated significant free-radical scavenging effects in various assays. nih.gov Similarly, taxifolin, a component of silymarin, has been shown to be a highly effective free radical scavenger. mdpi.com

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. researchgate.net |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. nih.gov |

| Oxygen Radical Antioxidant Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from oxidation by peroxyl radicals. mdpi.com |

| Hydroxyl Radical Antioxidant Capacity (HORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from oxidation by hydroxyl radicals. mdpi.com |

Environmental Behavior and Degradation Studies of 3 Dimethylamino 4 Methylphenol

Environmental Occurrence, Distribution, and Persistence in Environmental Matrices

3-(Dimethylamino)-4-methylphenol is principally introduced into the environment as a degradation product of the insecticide aminocarb. Consequently, its presence is linked to areas where this pesticide has been applied for agricultural or forestry purposes.

Studies on the fate of aminocarb have confirmed the formation of this compound in environmental simulations. For instance, in a pond water and soil study, it was identified as the phenolic hydrolysis product of the parent insecticide. inchem.org The rapid degradation of aminocarb, which has a reported half-life of less than 24 hours in sandy loam soil, suggests that this transformation product can be formed swiftly following application. inchem.org

Despite its known origin, specific data on the environmental persistence, such as the degradation half-life of this compound in various environmental compartments like soil, water, and sediment, are not extensively documented in the available scientific literature. While phenols in general can be susceptible to rapid biodegradation, the specific persistence of this substituted phenol (B47542) remains an area requiring further research. researchgate.net

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation processes, including photolysis and hydrolysis, are critical in determining the environmental fate of chemical compounds.

Photolysis Studies under Various Light Conditions

Direct research on the photolysis of this compound is limited. However, studies on related phenolic compounds and pesticides demonstrate that photodegradation is a significant pathway for transformation. chem-soc.siuc.pt The rate and products of photolysis for such compounds are often influenced by factors like the presence of sensitizers in the water, the wavelength of light, and pH. chem-soc.sicsbsju.edu For example, the photodegradation of 4-methylphenol has been shown to be pH-dependent, with basic media favoring the process. chem-soc.si Without specific studies, the susceptibility of this compound to photodegradation under various environmental light conditions remains unquantified.

Hydrolysis Pathways and pH Dependence

This compound is formed through the hydrolysis of its parent compound, aminocarb. inchem.org However, the susceptibility of this compound itself to further hydrolysis is not well-documented. Phenolic structures are generally stable against hydrolysis. The rate of hydrolysis for many organic compounds is known to be highly dependent on pH. researchgate.netnih.govnih.gov For instance, studies on other chemical classes show that hydrolysis rates can change significantly with shifts in pH, but specific pathways and pH dependency for this compound have not been detailed in the available literature. researchgate.netrsc.org

Biotic Degradation and Biodegradation Processes in Natural Systems

The biodegradation of aminocarb is dependent on microbial activity, which leads to the formation of this compound. inchem.org However, specific microbial pathways for the subsequent degradation of this compound are not clearly elucidated in existing research. Studies on other substituted phenols, such as 4-chloro-2-methylphenol, show that specialized bacterial strains isolated from environments like activated sludge can metabolize these compounds through specific enzymatic pathways. nih.gov It is plausible that similar microbial processes contribute to the degradation of this compound in natural systems, but dedicated research is needed to identify the responsible microorganisms and metabolic routes.

Formation of Metabolites and Transformation Products: Fate Assessment

The fate of this compound is influenced by its transformation into subsequent products. In animal systems, studies on aminocarb show that its metabolites are rapidly excreted, with the major urinary metabolites being conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol. inchem.org

In environmental systems, the degradation pathway has been explored in the context of aminocarb breakdown. While not detailed in the provided search results, foundational studies have shown that this compound can be converted to other products. The identification of these transformation products is crucial for a complete fate assessment, as they may have their own toxicological and persistence characteristics.

Ecotoxicological Implications and Environmental Impact Assessments

The potential environmental impact of this compound is significant, as indicated by its hazard classifications. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the compound, also referred to as aminocarb phenol, is classified as highly toxic to aquatic life.

GHS Hazard Classification for this compound

| Hazard Statement Code | Hazard Statement Description | Class |

|---|---|---|

| H301 | Toxic if swallowed | Acute Toxicity, Oral |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal |

| H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |

Data Source: nih.gov

These classifications suggest a high potential for adverse effects on aquatic ecosystems. nih.gov The designation "very toxic to aquatic life with long lasting effects" is particularly concerning, as it implies that the compound may persist long enough to cause chronic harm to aquatic organisms. nih.gov However, specific quantitative ecotoxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for representative aquatic species (e.g., fish, daphnids, algae), are not available in the reviewed literature. The toxicity of related alkylphenols has been shown to vary significantly depending on the specific chemical structure and the test species. nih.gov A comprehensive environmental impact assessment would require such quantitative data to establish safe concentration limits in water and other environmental media.

Future Research Directions and Translational Potential

Development of Green Chemistry Approaches for Sustainable Synthesis

Future research will likely focus on developing sustainable and environmentally benign methods for the synthesis of 3-(Dimethylamino)-4-methylphenol and related aminophenols. Traditional chemical syntheses often rely on harsh reagents and produce significant waste. digitellinc.com Green chemistry approaches aim to mitigate these issues through several innovative strategies.

One promising avenue is the use of biocatalysts, such as enzymes, to carry out specific reaction steps. chemistryviews.orgresearchgate.net Biocatalytic processes can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. chemistryviews.org For instance, research into the enzymatic amination of phenol (B47542) derivatives could provide a direct and cleaner route to aminophenols. chemistryviews.orgresearchgate.net Another area of exploration is the use of renewable feedstocks. nih.gov Lignocellulosic biomass, a plentiful and non-food-based resource, can be a source of phenolic compounds that could be converted into valuable chemicals like aminophenols. digitellinc.comnih.gov

Furthermore, the development of novel catalytic systems is crucial. This includes creating heterogeneous catalysts that can be easily separated and reused, minimizing waste. tandfonline.com The use of pressurized carbon dioxide and water as a reaction medium is another green alternative to conventional organic solvents, as it is non-toxic and can be readily removed and recycled. acs.org Metal-free synthesis approaches are also gaining traction, offering a way to avoid the use of potentially toxic and expensive heavy metal catalysts. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Synthesis Approaches

| Approach | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced by-products. chemistryviews.org | Enzyme stability and cost, scalability of processes. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of waste biomass. nih.gov | Complexities in feedstock processing and conversion. digitellinc.com |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, continuous processing potential. tandfonline.com | Catalyst deactivation over time, potential for metal leaching. |

| Supercritical Fluids (e.g., CO2) | Non-toxic solvent, easy product separation, tunable properties. acs.org | High-pressure equipment requirements, initial investment costs. |

| Metal-Free Synthesis | Avoidance of heavy metal contamination, potentially lower cost. rsc.orgresearchgate.net | May require harsher reaction conditions in some cases. |

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing processes and discovering new applications. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to unravel these intricate pathways.

Investigating the oxidation of substituted phenols is a key area of interest. nih.govacs.org Understanding how the dimethylamino and methyl groups on the phenol ring influence its reactivity towards oxidizing agents can provide insights into its potential as an antioxidant or its degradation pathways in various environments. nih.gov Spectroscopic methods such as UV-vis, resonance Raman, and EPR spectroscopy can be used to detect and characterize transient intermediates formed during these reactions. nih.govnih.gov

Computational methods, particularly density functional theory (DFT), will play a crucial role in modeling reaction pathways and predicting the stability of intermediates. researchgate.net This can help in understanding, for example, the step-by-step process of electrophilic substitution reactions, which are common for phenols. byjus.com By mapping out the energy landscapes of these reactions, researchers can identify rate-limiting steps and devise strategies to improve reaction efficiency and selectivity. nih.gov Furthermore, studying the mechanisms of enzymatic reactions involving aminophenols can provide valuable information for the development of novel biocatalytic processes. nih.gov

Integration of Machine Learning in Predictive Modeling of Properties and Activities

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds like this compound. ijain.org These powerful computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious to human researchers. scu.edu.auijsmr.in

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. jst.go.jpnih.gov QSAR models correlate the chemical structure of a compound with its biological activity or physical properties. nih.govelsevierpure.com For this compound, this could involve predicting its antioxidant capacity, toxicity, or its efficacy as a precursor for pharmaceuticals. researchgate.netjst.go.jpnih.gov By training ML algorithms on existing data for a range of phenolic compounds, it is possible to create models that can accurately predict the properties of new or untested derivatives. ijain.orgresearchgate.net

ML can also be used to accelerate the discovery of new applications. For instance, by analyzing spectroscopic data, ML models can be trained to predict the concentration of phenolic compounds in complex mixtures, which is valuable for environmental monitoring or industrial process control. mdpi.com Furthermore, deep neural networks (DNNs) have shown great promise in predicting the cytotoxicity of phenols with high accuracy, which can guide the design of safer and more effective molecules. ijain.orgijsmr.in